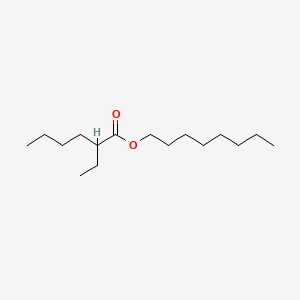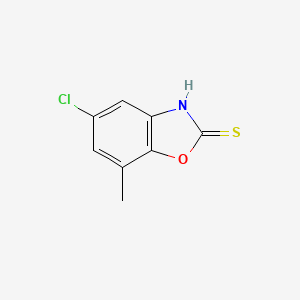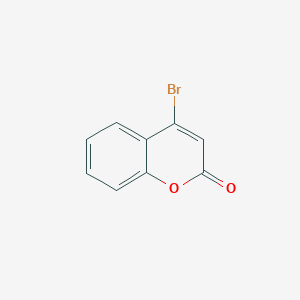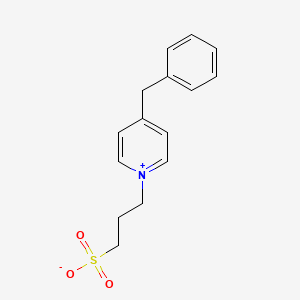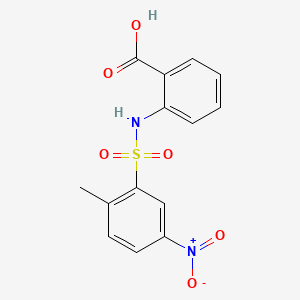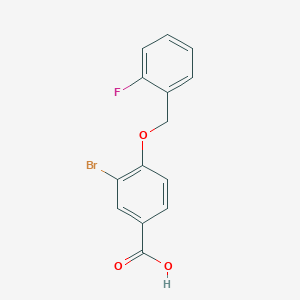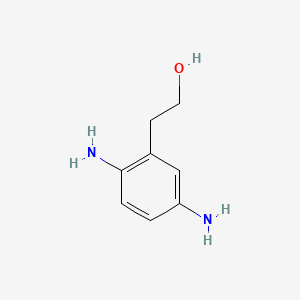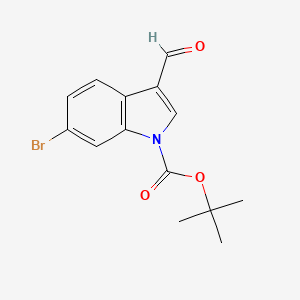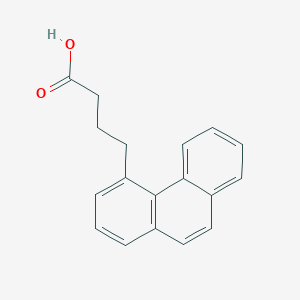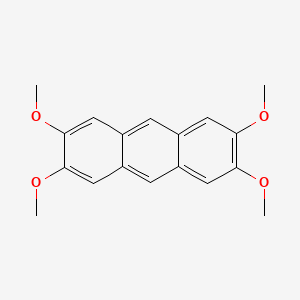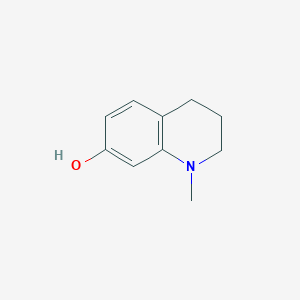
1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
概要
説明
1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The IUPAC name for this compound is 1-methyl-3,4-dihydro-2H-quinolin-7-ol . The InChI code for this compound is 1S/C10H13NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol can be represented by the InChI code 1S/C10H13NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 . The canonical SMILES representation is CN1CCCC2=C1C=C(C=C2)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol include a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 163.099714038 g/mol and the monoisotopic mass is also 163.099714038 g/mol . The topological polar surface area is 23.5 Ų .科学的研究の応用
Neuroprotective Potential in Parkinson's Disease
1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol and its derivatives have been identified in both parkinsonian and normal human brains. A significant increase in these compounds, particularly tetrahydroisoquinoline (TIQ) analogs, was noted in parkinsonian brains, suggesting a potential role as endogenous neurotoxins that could induce Parkinson's disease (Niwa et al., 1987).
Therapeutic Applications
Tetrahydroisoquinolines, including 1-methyl derivatives, have been explored for their therapeutic activities. They have shown promise in various areas, including cancer, malaria, central nervous system disorders, and metabolic diseases. These derivatives are recognized for their role as anticancer antibiotics, with some achieving FDA approval for the treatment of soft tissue sarcomas (Singh & Shah, 2017).
Microbial Transformations and Stereochemistry
The stereochemistry of derivatives of 1-methyl-1,2,3,4-tetrahydroquinolin-7-ol has been extensively studied. These studies are crucial in understanding the microbial transformations of such compounds by fungi like Aspergillus niger and Cunninghamella elegans (Crabb et al., 1994).
Pharmaceutical Synthesis
These compounds are key structural elements in numerous natural products and have broad commercial applications. They are essential in the synthesis of various pharmaceuticals and agrochemicals, highlighting their importance in industrial chemistry (Wang et al., 2009).
Antibiotic Properties
Certain tetrahydroquinoline derivatives, such as helquinoline, have exhibited high biological activity against bacteria and fungi. This suggests potential applications as antibiotics (Asolkar et al., 2004).
Importance in Organic Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline has been proposed as a solvent for determining active hydrogen in highly insoluble organic compounds. This indicates its significance in specific analytical methods in chemistry (Perold & Snyman, 1958).
Safety and Hazards
The compound 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is associated with several hazard statements including H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . It is harmful if inhaled and causes skin and eye irritation . It may also cause respiratory irritation .
作用機序
Pharmacokinetics
The pharmacokinetic properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability . Its water solubility indicates it is soluble .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNIFMCSVBADMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548380 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol | |
CAS RN |
94411-96-8 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

